molecular formula C6H15BrN2 B588359 N~1~-(2-Bromoethyl)butane-1,4-diamine CAS No. 129993-82-4

N~1~-(2-Bromoethyl)butane-1,4-diamine

Cat. No.: B588359
CAS No.: 129993-82-4
M. Wt: 195.104
InChI Key: RAHPKKJEOHHZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-Bromoethyl)butane-1,4-diamine is a synthetic organic compound with the molecular formula C6H15BrN2 . It features a 1,4-butanediamine backbone, a fundamental molecular structure also known as putrescine, which is a naturally occurring polyamine precursor in biochemical pathways . This structure is functionalized with a 2-bromoethyl group on one of the primary amine nitrogens. The presence of both a nucleophilic primary amine and an electrophilic alkyl bromide within the same molecule makes it a valuable bifunctional building block in chemical synthesis . Researchers can utilize this compound as a versatile scaffold or linker, particularly in the development of more complex molecules such as pharmaceutical candidates or as a curing agent in polymer chemistry . Its structure suggests potential for forming derivatives that could interact with biological systems, similar to other diamines that are investigated for their activity against specific drug targets . This product is provided for chemical research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(2-bromoethyl)butane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BrN2/c7-3-6-9-5-2-1-4-8/h9H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHPKKJEOHHZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCBr)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702224
Record name N~1~-(2-Bromoethyl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129993-82-4
Record name N~1~-(2-Bromoethyl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between N¹-(2-Bromoethyl)butane-1,4-diamine and related compounds:

Compound Name Backbone Substituents Key Properties/Applications Evidence Source
N¹-(2-Bromoethyl)butane-1,4-diamine Butane-1,4-diamine N¹: 2-Bromoethyl High reactivity for alkylation; potential prodrug candidate Hypothetical (based on analogues)
N-(Prop-2-yn-1-yl)-N′-(quinolin-4-yl)-butane-1,4-diamine Butane-1,4-diamine N¹: Propargyl; N⁴: Quinoline Antiparasitic activity (Leishmania); low synthetic yield (~30%) via Sonogashira coupling
N-[4-(Bromomethyl)benzoyl]-N′-Boc-butane-1,4-diamine Butane-1,4-diamine N¹: Bromomethylbenzoyl; N⁴: Boc PET imaging precursor; high yield (70%) via benzoylation
N,N′-Dibenzylbutane-1,4-diamine Butane-1,4-diamine N¹, N⁴: Benzyl Bulky, hydrophobic; used in polyamide resins
Spermidine (Natural Product) N-(3-Aminopropyl)butane-1,4-diamine N¹: 3-Aminopropyl Cellular proliferation; transported via PAT system
BNIPSpd Analogue (Anthracenyl conjugate) Butane-1,4-diamine N¹: Anthracenylmethyl; N⁴: Hydrophobic chain Fails to exploit polyamine transporter (PAT) due to bulkiness

Key Findings from Comparative Studies

Contrastingly, N-[4-(bromomethyl)benzoyl]-N′-Boc derivatives achieve high synthetic yields (70%) due to stabilized intermediates and optimized protecting-group strategies .

Biological Interactions: Bulky substituents (e.g., anthracenylmethyl in BNIPSpd) impede cellular uptake via the polyamine transporter (PAT), whereas smaller groups (e.g., 2-bromoethyl) may enhance permeability . Natural polyamines like spermidine rely on PAT for transport, but synthetic derivatives with non-native substituents often bypass this pathway, altering bioavailability .

Applications in Drug Development: The propargyl-quinoline derivative exhibits antiparasitic activity but suffers from low synthetic yields, highlighting trade-offs between functionality and practicality . Fluorinated or brominated derivatives (e.g., ¹⁸F-labeled insulin conjugates) demonstrate utility in imaging, whereas bromoethyl-substituted diamines may serve as alkylating agents in targeted therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N¹-(2-Bromoethyl)butane-1,4-diamine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation of butane-1,4-diamine with 1,2-dibromoethane under controlled conditions. A two-step approach is often employed:

Protection of Primary Amines : Use phthalimide or tert-butoxycarbonyl (Boc) groups to protect one amine group of butane-1,4-diamine, ensuring selective bromoethylation at the N¹ position .

Bromoethylation : React the protected intermediate with 1,2-dibromoethane in a polar aprotic solvent (e.g., dimethyl sulfoxide) at 60–80°C for 6–12 hours. Purify via column chromatography (silica gel, CH₂Cl₂:CH₃OH 95:5) .

  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Adjust solvent polarity (e.g., DMSO vs. DMF) and stoichiometric ratios (1:1.2 diamine:dibromoethane) to minimize byproducts like N,N'-bis(2-bromoethyl) derivatives .

Q. How can the structure of N¹-(2-Bromoethyl)butane-1,4-diamine be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to identify characteristic signals:
  • δ 3.4–3.6 ppm (m, 2H, BrCH₂CH₂N) and δ 2.6–2.8 ppm (t, 2H, CH₂NH₂) in CDCl₃ .
  • Mass Spectrometry : ESI-MS or GC-MS to detect the molecular ion peak (expected m/z: 211.1 [M+H]⁺) and bromine isotope patterns .
  • Elemental Analysis : Verify C, H, N, and Br percentages (theoretical: C 34.31%, H 6.47%, N 13.39%, Br 38.34%) .

Q. What are the key reactivity patterns of the 2-bromoethyl group in this compound?

  • Nucleophilic Substitution : The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form quaternary ammonium salts or thioether derivatives. Optimize using polar solvents (e.g., acetonitrile) and catalytic KI to enhance leaving-group displacement .
  • Cross-Coupling Reactions : Utilize Cu(I)-catalyzed arylations to introduce aromatic groups at the bromoethyl site, as demonstrated for polyamine derivatives .

Advanced Research Questions

Q. How does N¹-(2-Bromoethyl)butane-1,4-diamine interact with biological systems, and what are its potential therapeutic applications?

  • Mechanistic Insights : The bromoethyl group may act as an alkylating agent, disrupting DNA replication in cancer cells. Compare its activity to putrescine derivatives, which regulate cell proliferation .
  • Experimental Design :

  • Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Use fluorescence microscopy to track cellular uptake (e.g., FITC-labeled derivatives) .
    • Data Interpretation : Contrast results with N¹-benzyl or N¹-aryl analogs to assess the impact of bromoethyl substitution on bioactivity .

Q. What computational strategies are suitable for modeling the electronic properties and stability of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. The bromoethyl group lowers the LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous and lipid environments to predict membrane permeability .
  • Docking Studies : Model interactions with DNA or enzymes (e.g., polyamine oxidases) using AutoDock Vina .

Q. How do environmental factors (pH, temperature) influence the stability of N¹-(2-Bromoethyl)butane-1,4-diamine?

  • Stability Studies :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (expected >150°C) .
  • pH-Dependent Degradation : Monitor hydrolysis rates via HPLC at pH 2–12. The bromoethyl group hydrolyzes rapidly under alkaline conditions (pH >10) .
    • Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidative degradation .

Data Contradictions and Resolution

  • Synthetic Yields : reports >80% yields for similar diamine derivatives, while notes ~50% yields for bromoalkyl intermediates. Resolution: Optimize stoichiometry and reaction time for bromoethylation .
  • Biological Activity : highlights anticancer potential for polyamine derivatives, but no direct data exists for the bromoethyl analog. Address this gap by synthesizing derivatives and testing in parallel with established compounds .

Key Research Tools

  • Spectroscopy : Bruker Avance III HD NMR, Agilent GC-MS .
  • Chromatography : Silica gel columns (230–400 mesh), HPLC with C18 columns .
  • Software : SHELX for crystallography (if single crystals are obtained) , Gaussian 16 for DFT .

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